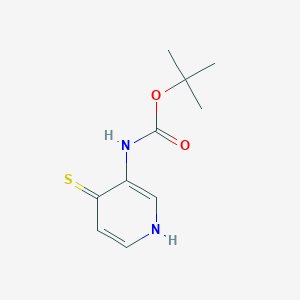

tert-Butyl (4-mercaptopyridin-3-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (4-mercaptopyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-mercaptopyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-sulfanylidene-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-6-11-5-4-8(7)15/h4-6H,1-3H3,(H,11,15)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESMDBDUEDHPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC=CC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570235 | |

| Record name | tert-Butyl (4-sulfanylidene-1,4-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139460-10-9 | |

| Record name | tert-Butyl (4-sulfanylidene-1,4-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-mercaptopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl (4-mercaptopyridin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the molecular characteristics, predicted physicochemical parameters, and standardized experimental protocols for the empirical determination of these properties. This document is designed to equip researchers with the foundational knowledge and practical methodologies required for the effective handling, characterization, and application of this compound.

Molecular Identity and Structural Characteristics

tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a substituted pyridine derivative featuring a thiol (-SH) group at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The presence of these functional groups dictates its chemical reactivity, solubility, and potential for further synthetic modification.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (4-sulfanylpyridin-3-yl)carbamate | N/A |

| CAS Number | 139460-10-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | Calculated |

| Molecular Weight | 226.30 g/mol | Calculated |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(S)C=CN=C1 | N/A |

digraph "tert-Butyl (4-mercaptopyridin-3-yl)carbamate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S7 [label="S"]; H8 [label="H"]; N9 [label="N"]; H10 [label="H"]; C11 [label="C"]; O12 [label="O"]; O13 [label="O"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; H18 [label="H3"]; H19 [label="H3"]; H20 [label="H3"];

// Edges for pyridine ring C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; N1 -- C2 [len=1.5];

// Edges for substituents C4 -- S7 [len=1.5]; S7 -- H8 [len=1.0]; C3 -- N9 [len=1.5]; N9 -- H10 [len=1.0]; N9 -- C11 [len=1.5]; C11 -- O12 [len=1.5, style=double]; C11 -- O13 [len=1.5]; O13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C14 -- C16 [len=1.5]; C14 -- C17 [len=1.5]; C15 -- H18 [len=1.0]; C16 -- H19 [len=1.0]; C17 -- H20 [len=1.0];

// Aromaticity indication for pyridine ring node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="0.0,0.0!"]; p2 [pos="1.3,-0.75!"]; p3 [pos="1.3,0.75!"]; p4 [pos="0.0,1.5!"]; p5 [pos="-1.3,0.75!"]; p6 [pos="-1.3,-0.75!"];

// Positioning nodes C2 [pos="0.0,1.5!"]; C3 [pos="-1.3,0.75!"]; C4 [pos="-1.3,-0.75!"]; C5 [pos="0.0,-1.5!"]; C6 [pos="1.3,-0.75!"]; N1 [pos="1.3,0.75!"]; S7 [pos="-2.6,-1.5!"]; H8 [pos="-3.2,-1.0!"]; N9 [pos="-2.6,1.5!"]; H10 [pos="-3.2,1.0!"]; C11 [pos="-2.6,3.0!"]; O12 [pos="-1.8,3.7!"]; O13 [pos="-3.9,3.0!"]; C14 [pos="-4.5,4.2!"]; C15 [pos="-3.7,5.2!"]; C16 [pos="-5.8,4.7!"]; C17 [pos="-5.0,3.0!"]; H18 [pos="-3.4,5.8!"]; H19 [pos="-6.4,5.3!"]; H20 [pos="-5.5,2.4!"]; }

Caption: 2D structure of tert-Butyl (4-mercaptopyridin-3-yl)carbamate.

Predicted Physicochemical Properties

Due to a lack of published experimental data, the following properties are predicted based on the chemical structure. These values serve as a baseline for experimental design and interpretation.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Rationale and Key Influencing Factors |

| Melting Point | Solid at room temperature | The presence of hydrogen bond donors (N-H, S-H) and acceptors (N, C=O), along with the rigid pyridine core, suggests a crystalline solid with a melting point likely in the range of 100-200 °C. Purity will significantly affect the melting point and its range.[4][5] |

| Boiling Point | > 300 °C (with decomposition) | High molecular weight and strong intermolecular forces indicate a high boiling point. Thermal decomposition is expected before boiling under atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Sparingly soluble in less polar solvents (e.g., Dichloromethane, Ethyl Acetate). Insoluble in nonpolar solvents (e.g., Hexane) and likely sparingly soluble in water. | The molecule possesses both polar (thiol, carbamate, pyridine nitrogen) and nonpolar (tert-butyl group) regions.[6] The "like dissolves like" principle suggests solubility in solvents of intermediate to high polarity.[6] The pyridine nitrogen and thiol group may allow for some aqueous solubility, especially at pH values where these groups are ionized. |

| pKa | Thiol (S-H): ~7-9, Pyridine Nitrogen: ~3-5 | The thiol group is expected to be weakly acidic. The pyridine nitrogen is weakly basic, with its basicity reduced by the electron-withdrawing carbamate group. |

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, field-proven methodologies for the empirical determination of the key physicochemical properties of tert-Butyl (4-mercaptopyridin-3-yl)carbamate.

Melting Point Determination

Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[5] A sharp melting range (typically 0.5-1.0 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[8][9]

-

Measurement:

-

A rapid initial determination can be performed to find the approximate melting point.

-

For an accurate measurement, the temperature is raised slowly (1-2 °C per minute) near the expected melting point.[7]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[8][9]

-

The melting range is reported as T1 - T2.[8]

-

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Causality: Understanding the solubility of a compound is critical for its formulation, purification, and use in biological assays.[6] A systematic solubility assessment in a range of solvents provides insights into the polarity and functional group characteristics of the molecule.

Methodology:

-

Solvent Selection: A panel of solvents with varying polarities should be used (e.g., Water, 5% HCl, 5% NaOH, Methanol, Ethanol, DMSO, Dichloromethane, Hexane).[10]

-

Sample Preparation: A fixed amount of the compound (e.g., 1-5 mg) is placed into a series of small test tubes or vials.

-

Solvent Addition: A fixed volume of each solvent (e.g., 0.5-1.0 mL) is added to the respective vials.

-

Observation: The mixtures are vortexed or shaken vigorously for a set period (e.g., 30 seconds).

-

Classification: The solubility is visually assessed and classified as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Caption: Systematic Workflow for Solubility Profiling.

Spectroscopic Characterization

Causality: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing the purity of organic compounds.[11] The chemical shifts, integration, and coupling patterns provide a detailed map of the molecular framework.[12]

Methodology for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent depends on the compound's solubility.

-

Instrument Setup:

-

The NMR spectrometer is tuned and locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition: A standard proton 1D experiment is run.[13] Key parameters include the spectral width, acquisition time, and number of scans.[13]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Analysis: The chemical shifts (ppm), integration values, and multiplicity (singlet, doublet, etc.) of the signals are analyzed to assign them to the respective protons in the molecule.

Causality: HPLC is a powerful technique for separating components of a mixture, making it ideal for determining the purity of a compound.[14] The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity.[14]

Methodology:

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL). The solution should be filtered to remove any particulate matter.[14]

-

Method Development:

-

Column Selection: A reverse-phase C18 column is a common starting point for compounds of this polarity.

-

Mobile Phase Selection: A gradient elution using a mixture of water (often with 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol is typically employed.[15]

-

Detection: A UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm) is commonly used.[14]

-

-

Data Acquisition: The prepared sample is injected into the HPLC system, and the chromatogram is recorded.

-

Data Analysis: The retention time of the main peak is noted. The purity is calculated using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100.[14]

Storage and Handling

Based on the presence of a thiol group, which is susceptible to oxidation, and the general stability of carbamates, the following storage conditions are recommended:

-

Temperature: 2-8 °C

-

Atmosphere: Inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the thiol group.

-

Light: Store in a dark container to prevent light-induced degradation.

Conclusion

References

-

Scribd. 1H-NMR Organic Structure Guide. [Link]

-

LibreTexts, Chemistry. Solubility of Organic Compounds. (2023-08-31). [Link]

-

Course Hero. experiment (1) determination of melting points. (2021-09-19). [Link]

-

LibreTexts, Chemistry. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

-

University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Harvard University. Lecture 13: Experimental Methods. (2011-03-29). [Link]

-

University of Bristol. Successful Completion of a Research Degree: Guidelines for Experimentalists. [Link]

-

PubChem. tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Manitoba. Experiment 1 - Melting Points. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Masaryk University. Practical NMR Spectroscopy of Biomolecules. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Lead Sciences. tert-Butyl (3-mercaptopyridin-4-yl)carbamate. [Link]

-

PubChem. tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate. [Link]

-

Reddit. HPLC trace for proof of purity. [Link]

-

Autech Corp. Page 07715 (Chemical). [Link]

-

PubChem. Tert-Butyl [3-(3-{[4-(Diethylamino)piperidin-1-Yl]methyl}-4-Hydroxy-5-Iodophenyl)prop-2-Yn-1-Yl]carbamate. [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024-07-23). [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. (2021-03-22). [Link]

-

PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]

-

University of the Witwatersrand, Johannesburg. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]

-

Synthonix. tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride. [Link]

-

National Institutes of Health (NIH). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

-

Alchem Pharmtech. CAS 886364-44-9 | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone. [Link]

-

Alchem Pharmtech. CAS 22717-55-1 | Methyl 4-chloro-2-hydroxybenzoate. [Link]

Sources

- 1. Page 07715 (Chemical) [intlab.org]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.ws [chem.ws]

- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. web.ncbr.muni.cz [web.ncbr.muni.cz]

- 14. torontech.com [torontech.com]

- 15. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (3-mercaptopyridin-4-yl)carbamate: A Pivotal Intermediate in Pharmaceutical Synthesis

A comprehensive guide to tert-Butyl (3-mercaptopyridin-4-yl)carbamate, a key building block in modern drug development, for researchers, scientists, and pharmaceutical professionals.

Introduction

tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a specialized heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its strategic importance lies in its role as a versatile, multi-functional building block for the synthesis of complex active pharmaceutical ingredients (APIs). The molecule's architecture, featuring a pyridine core, a reactive thiol (mercaptan) group, and a strategically placed amine protected by a tert-butyloxycarbonyl (Boc) group, makes it an ideal starting point for constructing intricate molecular frameworks.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and critical applications of tert-butyl (3-mercaptopyridin-4-yl)carbamate, with a particular focus on its validated role in the manufacturing of modern therapeutics. The discussion is tailored for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols.

A note on nomenclature: The compound is systematically named tert-butyl (3-mercaptopyridin-4-yl)carbamate, corresponding to the CAS Number 365996-04-9. The numbering of the pyridine ring places the thiol group at position 3 and the Boc-protected amino group at position 4.

Physicochemical and Structural Properties

The utility of tert-butyl (3-mercaptopyridin-4-yl)carbamate in multi-step synthesis is directly attributable to its distinct structural features and resulting chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂S |

| Molecular Weight | 226.30 g/mol |

| CAS Number | 365996-04-9 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage Conditions | 2-8°C, under an inert atmosphere |

The core of the molecule's reactivity profile lies in the orthogonal nature of its functional groups:

-

The Mercapto Group (-SH): This thiol group is a potent nucleophile, readily undergoing reactions such as S-alkylation, S-acylation, and oxidation to form disulfides. This functionality is often the primary site of reaction in synthetic schemes.

-

The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines. It is stable under a wide range of basic, nucleophilic, and reductive conditions, yet can be cleanly and efficiently removed under acidic conditions. This acid lability allows for the selective deprotection of the amine at a later stage in a synthetic sequence, enabling further functionalization.

-

The Pyridine Ring: The pyridine nucleus imparts specific steric and electronic properties to the molecule. It can influence the acidity of the thiol proton and participate in various aromatic substitution reactions if required, although it primarily serves as a core scaffold in most applications.

Plausible Synthesis of the Intermediate

While specific proprietary synthesis routes may vary, a chemically sound and widely practiced approach to obtaining tert-butyl (3-mercaptopyridin-4-yl)carbamate involves the selective protection of the amino group of a precursor, 4-amino-3-mercaptopyridine.

The quintessential reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The presence of a non-nucleophilic base is typically required to neutralize the acidic proton of the amine and drive the reaction to completion.

A Technical Guide to the Solubility of tert-Butyl (4-mercaptopyridin-3-yl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl (4-mercaptopyridin-3-yl)carbamate, a key building block in medicinal chemistry and drug development. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. This document synthesizes theoretical principles with analogous experimental data to provide researchers with a practical and in-depth understanding of its behavior in a wide range of common organic solvents. We will explore the physicochemical properties of the molecule, present qualitative and extrapolated solubility data, and provide a standardized protocol for empirical solubility determination.

Introduction: The Significance of Solubility

tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure incorporates a pyridine ring, a reactive mercaptan (thiol), and an amine protected by a tert-butoxycarbonyl (Boc) group. The success of synthetic reactions, the efficiency of purification processes like chromatography and crystallization, and the development of viable formulations are all critically dependent on the solubility of this intermediate. A poorly chosen solvent can lead to low reaction yields, precipitation issues, and challenges in downstream processing. This guide serves as a foundational resource for scientists, enabling informed solvent selection and troubleshooting.

Physicochemical Properties & Structural Analysis

To understand the solubility profile of tert-Butyl (4-mercaptopyridin-3-yl)carbamate, we must first analyze its molecular structure. The molecule's behavior is governed by the interplay of its distinct functional groups.

-

Boc Group: The tert-butoxycarbonyl (Boc) group is bulky and lipophilic, contributing significantly to the molecule's affinity for non-polar and moderately polar organic solvents. The presence of two oxygen atoms allows for some hydrogen bond acceptance.

-

Pyridine Ring: The aromatic pyridine core is a polar heterocyclic system containing a nitrogen atom that can act as a hydrogen bond acceptor.

-

Amine (Carbamate Linkage): The N-H proton of the carbamate linkage is a hydrogen bond donor.

-

Mercaptan (Thiol Group): The S-H group is a weak hydrogen bond donor and contributes to the molecule's overall polarity.

The combination of a large, non-polar Boc group with polar functional groups (carbamate, thiol, pyridine nitrogen) suggests that the molecule will exhibit amphiphilic character, favoring solubility in a broad range of organic solvents while having limited solubility in highly polar (water) or very non-polar (alkane) extremes.

Caption: Structural analysis of the target compound.

Solubility Profile: An Evidence-Based Assessment

The following table is adapted from technical data for Boc-protected amino acids, which serve as an excellent proxy due to the dominance of the Boc group in determining solubility behavior in organic media.[1]

| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Commentary |

| Aprotic Polar | Dioxane, Acetone, Ethyl Acetate, Chloroform | Very Soluble | These solvents effectively solvate both the polar pyridine/carbamate portions and the non-polar Boc group. Dioxane and acetone are particularly effective for Boc-protected compounds.[1][] |

| Protic Polar | Methanol, 2-Propanol, tert-Butanol | Soluble | These alcohols can engage in hydrogen bonding with the carbamate, thiol, and pyridine nitrogen, facilitating dissolution. Solubility may be slightly lower than in aprotic polar solvents.[1] |

| Aromatic | Benzene, Toluene | Very Soluble | The aromatic ring of the solvent can interact favorably with the pyridine ring of the solute via π-stacking, while the overall non-polar character is compatible with the Boc group.[1] |

| Ethers | Diethyl Ether | Very Soluble | Diethyl ether is a good solvent for moderately polar compounds, effectively solvating the large Boc group.[1] |

| Alkanes | Petroleum Ether, Hexanes | Insoluble | These highly non-polar solvents cannot effectively solvate the polar functional groups of the molecule, leading to poor solubility.[1] |

| Aqueous | Water | Insoluble | The large, hydrophobic tert-butyl group dominates the molecule's character, preventing significant dissolution in water despite the presence of hydrogen bonding groups.[1] |

Standardized Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, an empirical assessment is required. The following protocol outlines a robust method for determining the solubility of the title compound in a given solvent at a specific temperature (e.g., 25 °C). This self-validating workflow ensures accuracy and reproducibility.

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: To a 4 mL glass vial, add approximately 1 mL of the selected organic solvent.

-

Addition of Solute: Add tert-Butyl (4-mercaptopyridin-3-yl)carbamate in small, pre-weighed portions until a significant amount of undissolved solid remains, ensuring a saturated solution.

-

Equilibration: Seal the vial and place it on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solvent is fully saturated.

-

Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. For optimal clarity, centrifuge the vial at 3000 rpm for 10 minutes. Alternatively, filter the supernatant through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter. This step is critical to prevent suspended solids from inflating the result.

-

Sampling: Using a calibrated micropipette, carefully withdraw a precise volume (e.g., 200 µL) of the clear, saturated supernatant. Transfer this aliquot to a pre-weighed vial.

-

Solvent Removal: Evaporate the solvent from the aliquot vial completely. This can be achieved using a rotary evaporator, a vacuum centrifuge, or by gently blowing a stream of dry nitrogen over the liquid.

-

Final Weighing: Once the residue is completely dry and free of solvent, weigh the vial again. The difference between this final mass and the initial mass of the empty vial is the mass of the dissolved solute.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of Residue (mg) / Volume of Aliquot (mL)

Conclusion

tert-Butyl (4-mercaptopyridin-3-yl)carbamate demonstrates a favorable solubility profile for synthetic organic chemistry. Its Boc group drives solubility in a wide array of common aprotic and protic organic solvents, including ethyl acetate, dioxane, acetone, methanol, and chloroform. Conversely, it is expected to be insoluble in the extremes of polarity, such as water and alkane solvents like petroleum ether. For applications requiring precise concentration knowledge, the provided experimental protocol offers a reliable method for quantitative determination. This comprehensive understanding of solubility is essential for optimizing reaction conditions, improving purification efficiency, and advancing the development of novel therapeutics.

References

-

Boc-Protected Amino Groups , Organic Chemistry Portal. [Link]

-

Gemoets, H. P. L., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Organic Process Research & Development. [Link]

-

Scope for the deprotection of N-Boc amines , ResearchGate. [Link]

-

tert-Butyl (4-mercaptopyridin-3-yl)carbamate Product Page , Bide Pharmatech. [Link]

Sources

A Technical Guide to the Research Applications of Mercaptopyridine Derivatives

Abstract

Mercaptopyridine derivatives represent a versatile class of organosulfur compounds that have garnered significant attention across diverse scientific disciplines. Their unique chemical architecture, characterized by a pyridine ring functionalized with a thiol group, imparts a rich reaction chemistry and a propensity for coordination with metal ions and surfaces. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the expanding applications of these compounds in cutting-edge research. We will delve into their pivotal roles in drug discovery and development, from anticancer and antimicrobial agents to components of advanced drug delivery systems. Furthermore, this guide will illuminate their utility in materials science, particularly in the formation of self-assembled monolayers (SAMs) for surface functionalization and as potent corrosion inhibitors. Finally, we will examine their growing importance in analytical chemistry as sensitive and selective components of chemical sensors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the vast potential of mercaptopyridine derivatives.

Introduction to Mercaptopyridine Derivatives: Structure and Properties

Mercaptopyridines are heterocyclic compounds featuring a pyridine ring substituted with a thiol (-SH) group. The position of the thiol group on the pyridine ring (e.g., 2-, 3-, or 4-mercaptopyridine) significantly influences the molecule's electronic properties, reactivity, and steric hindrance, thereby dictating its specific applications. A key characteristic of mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms.[1] This equilibrium is influenced by factors such as the solvent, pH, and temperature.

The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the thiol group makes these molecules excellent ligands for a wide range of metal ions. This chelating ability is fundamental to many of their applications, including their roles as enzyme inhibitors, components of metal-based drugs, and sensing elements in analytical devices.[2] The thiol group also provides a strong anchoring point for covalent attachment to metal surfaces, particularly gold, which is the basis for their extensive use in forming self-assembled monolayers.[3][4]

Synthesis of Mercaptopyridine Derivatives

The synthesis of mercaptopyridine derivatives can be achieved through several established routes. A common and convenient method for preparing 2-mercaptopyridine involves the reaction of 2-chloropyridine with thiourea in an ethanol and aqueous ammonia solution.[1] Historically, 2-mercaptopyridine was first synthesized by heating 2-chloropyridine with calcium hydrogen sulfide.[1]

Derivatives can also be synthesized from precursors that do not already contain a pyridine ring. For instance, microwave-assisted condensation of α,β-unsaturated ketones, malononitrile, and a thiol, in the presence of a base catalyst, can yield mercaptopyridine derivatives.[1] The choice of synthetic route often depends on the desired substitution pattern on the pyridine ring and the availability of starting materials.

For the synthesis of mercaptopurine, a related and medically important purine analogue, a common industrial method involves the treatment of a purine derivative with phosphorus pentasulfide in a basic solvent like pyridine.[5]

Applications in Drug Discovery and Development

The diverse biological activities of mercaptopyridine derivatives have made them valuable scaffolds in drug discovery and development.

Anticancer Agents

Mercaptopurine (6-MP), a purine analogue, is a well-established chemotherapy agent used in the treatment of acute lymphoblastic leukemia.[6][7] As a purine antagonist, it interferes with DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[7][8] Its mechanism of action involves intracellular conversion to its active metabolite, thioinosine monophosphate (TIMP), which inhibits several enzymes involved in purine metabolism.[8][9] This disruption of DNA and RNA synthesis ultimately leads to apoptosis in cancer cells.[9]

Recent research has also explored novel platinum and palladium complexes of mercaptopyridine as potential anticancer agents.[10] Some of these complexes have demonstrated significant cytotoxic activity against various tumor cell lines, with one platinum-mercaptopyridine complex showing higher activity than the widely used drug cisplatin, particularly against cisplatin-resistant cells.[10]

Antimicrobial Agents

2-Mercaptopyridine N-oxide, also known as pyrithione, and its metal salts (e.g., zinc pyrithione) are widely recognized for their potent antimicrobial properties. Zinc pyrithione is a common active ingredient in anti-dandruff shampoos due to its antifungal activity against Malassezia globosa, the fungus primarily responsible for dandruff. Its mechanism of action is believed to involve the disruption of membrane transport processes and the inhibition of fungal growth by increasing cellular levels of copper.

Other Therapeutic Areas

The immunomodulatory properties of mercaptopurine have led to its off-label use in the management of autoimmune diseases such as Crohn's disease, ulcerative colitis, and rheumatoid arthritis.[6] By inhibiting the proliferation of lymphocytes, mercaptopurine can suppress the overactive immune response that characterizes these conditions.[8]

Applications in Materials Science

The ability of mercaptopyridine derivatives to interact strongly with metal surfaces has led to their widespread use in materials science.

Self-Assembled Monolayers (SAMs)

Mercaptopyridines readily form well-ordered, self-assembled monolayers on gold surfaces.[3][4] The thiol group provides a strong covalent bond with the gold substrate, while the pyridine ring can be oriented to control the surface properties. The formation and structure of these SAMs are influenced by factors such as the solvent, concentration, and pH of the deposition solution.[11]

These SAMs have numerous applications, including:

-

Nanopatterning: Creating well-defined patterns on surfaces at the nanoscale.[4]

-

Biosensors: Functionalizing surfaces for the specific detection of biomolecules.[4]

-

Corrosion Inhibition: Protecting metal surfaces from corrosion.[12][13]

The structure and orientation of the molecules in the SAM can be precisely controlled, allowing for the fine-tuning of surface properties like wettability, adhesion, and biocompatibility.[11]

Corrosion Inhibitors

Mercaptopyridine derivatives have shown excellent performance as corrosion inhibitors for various metals and alloys, particularly in acidic environments.[12][13] They form a protective film on the metal surface, which acts as a barrier to corrosive agents. The inhibition efficiency is dependent on the molecular structure of the derivative, with studies suggesting that 2-mercaptopyridine is a more effective inhibitor than 4-mercaptopyridine due to the formation of a stable chelate with surface metal ions involving both the sulfur and nitrogen atoms.[14]

Applications in Analytical Chemistry

The chelating properties and electrochemical activity of mercaptopyridine derivatives make them valuable components in the development of chemical sensors.

Electrochemical Sensors

4-Mercaptopyridine has been successfully employed as a sensing material for the highly sensitive and selective electrochemical detection of mercury ions (Hg²⁺).[15] In this application, a gold electrode is modified with a self-assembled monolayer of 4-mercaptopyridine. The pyridine nitrogen atom specifically binds to Hg²⁺ ions, causing a measurable change in the electrochemical properties of the electrode surface.[15][16] This sensor has demonstrated a wide detection range and a very low limit of detection, making it suitable for environmental monitoring.[15]

Optical Sensors

Mercaptopyridine derivatives have also been utilized in the development of fiber optic plasmonic sensors for the detection of heavy metal ions.[17] In one such sensor for mercury detection, 4-mercaptopyridine is immobilized on the sensor surface to specifically capture Hg²⁺ ions. The binding event is then amplified by the attachment of gold nanoparticles, leading to a highly sensitive optical response.[17]

Experimental Protocols

Protocol for the Synthesis of 2-Mercaptopyridine

This protocol is based on a commonly used synthetic route.[1]

Materials:

-

2-Chloropyridine

-

Thiourea

-

Ethanol

-

Aqueous Ammonia

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-chloropyridine and thiourea in ethanol.

-

Add aqueous ammonia to the solution.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 2-mercaptopyridine, will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol to remove any remaining impurities.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-mercaptopyridine.

Protocol for the Formation of a 4-Mercaptopyridine SAM on a Gold Surface

This protocol is a general guideline for forming a SAM on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., glass slide or silicon wafer)

-

4-Mercaptopyridine

-

Ethanol (or an appropriate solvent)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Clean the gold substrate thoroughly to remove any organic contaminants. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. Plasma cleaning or piranha solution treatment can also be used for a more rigorous cleaning, but with appropriate safety precautions.

-

Prepare a dilute solution of 4-mercaptopyridine in ethanol (e.g., 1 mM). Deaerate the solution by bubbling with nitrogen gas to prevent oxidative disulfide formation.

-

Immerse the clean gold substrate into the 4-mercaptopyridine solution.

-

Allow the self-assembly process to proceed for a specific duration, which can range from a few minutes to several hours, depending on the desired monolayer quality.

-

After the desired immersion time, remove the substrate from the solution.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The substrate is now coated with a self-assembled monolayer of 4-mercaptopyridine and is ready for characterization or further use.

Future Directions and Emerging Applications

The field of mercaptopyridine derivatives continues to evolve, with ongoing research exploring new applications and refining existing ones. Some of the promising future directions include:

-

Drug Delivery Systems: The ability of mercaptopyridine derivatives to functionalize nanoparticles and other drug carriers is being explored for targeted drug delivery applications.

-

Molecular Electronics: The well-defined structure of SAMs formed from mercaptopyridine derivatives makes them attractive candidates for use in molecular electronic devices.

-

Catalysis: Mercaptopyridine derivatives can act as ligands for transition metal catalysts, and research is ongoing to develop new catalytic systems with enhanced activity and selectivity.[1]

Conclusion

Mercaptopyridine derivatives are a class of compounds with a remarkable breadth of applications in scientific research. Their unique combination of a pyridine ring and a thiol group provides a versatile platform for the development of new technologies in medicine, materials science, and analytical chemistry. As our understanding of their fundamental properties continues to grow, we can expect to see even more innovative applications of these fascinating molecules in the years to come.

Data Presentation

Table 1: Overview of Mercaptopyridine Derivative Applications

| Application Area | Specific Application | Mercaptopyridine Derivative | Key Function |

| Drug Discovery | Anticancer Therapy | Mercaptopurine | Purine antagonist, inhibits DNA synthesis[7][8] |

| Antimicrobial Agents | 2-Mercaptopyridine N-oxide (Pyrithione) | Antifungal and antibacterial | |

| Autoimmune Diseases | Mercaptopurine | Immunosuppressant[6] | |

| Materials Science | Self-Assembled Monolayers | 2- and 4-Mercaptopyridine | Surface functionalization[3][4] |

| Corrosion Inhibition | 2- and 4-Mercaptopyridine | Forms a protective layer on metal surfaces[12][13] | |

| Analytical Chemistry | Electrochemical Sensors | 4-Mercaptopyridine | Selective detection of heavy metal ions[15][16] |

| Optical Sensors | 4-Mercaptopyridine | Signal amplification in plasmonic sensors[17] |

Visualizations

Figure 1: A logical diagram illustrating the diverse applications of mercaptopyridine derivatives across major research fields.

Figure 2: A workflow diagram outlining the key steps for forming a self-assembled monolayer of mercaptopyridine on a gold surface.

References

-

2-Mercaptopyridine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Insight on Mercapto-Coumarins: Synthesis and Reactivity - MDPI. (2022, March 26). Retrieved January 25, 2026, from [Link]

-

Mercaptopurine - StatPearls - NCBI Bookshelf. (2023, May 22). Retrieved January 25, 2026, from [Link]

-

Mercaptopurine | Cancer information | Cancer Research UK. (n.d.). Retrieved January 25, 2026, from [Link]

-

4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions - ResearchGate. (2023, March 27). Retrieved January 25, 2026, from [Link]

-

A comparative electrochemical study of electrosorbed 2- and 4-mercaptopyridines and their application as corrosion inhibitors at C60 steel | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Self-Assembled Monolayers of 2-Mercaptopyridine on Au(111): Insights from In Situ STM | The Journal of Physical Chemistry C - ACS Publications. (2020, March 27). Retrieved January 25, 2026, from [Link]

-

Mercaptopurine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - NIH. (2022, December 27). Retrieved January 25, 2026, from [Link]

-

Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111) - MDPI. (2021, December 27). Retrieved January 25, 2026, from [Link]

-

Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT | ACS Omega. (2022, August 2). Retrieved January 25, 2026, from [Link]

-

4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions - PMC - NIH. (2023, March 27). Retrieved January 25, 2026, from [Link]

-

In vitro effect of Pt and Pd mercaptopyridine complexes - PubMed. (1998). Retrieved January 25, 2026, from [Link]

- US2800473A - Method of making 6-mercaptopurine - Google Patents. (1957, July 23).

-

Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

6-mercaptopurine promotes energetic failure in proliferating T cells - PMC - NIH. (2019, April 1). Retrieved January 25, 2026, from [Link]

-

A comparative electrochemical study of electrosorbed 2- and 4-mercaptopyridines and their application as corrosion inhibitors at C60 steel - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions - MDPI. (2023, March 27). Retrieved January 25, 2026, from [Link]

-

Spectroelectrochemistry of self-assembled monolayers of 2- and 4-mercaptopyridines - Monarch: Qucosa. (2004). Retrieved January 25, 2026, from [Link]

-

(PDF) SYNTHESIS OF NEW TWO DERIVATIVES OF 6-MERCAPTOPURINE (6MP) 6-[5-PYRIDINE-4-YL-1, 2, 3, 4-OXADIAZOLE-2-YL)DITHIOL]-9H-PURINE (38) AND 9H-PURINE-6-YL-BENYLDITHIOCARBAMATE (45) WITH CYTOTOXICITY RESULTS - ResearchGate. (2012, January). Retrieved January 25, 2026, from [Link] DITHIOL-9H-PURINE_38_AND_9H-PURINE-6-YL-BENYLDITHIOCARBAMATE_45_WITH_CYTOTOXICITY_RESULTS

-

Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives - PMC - NIH. (2009, January 21). Retrieved January 25, 2026, from [Link]

-

A comparative electrochemical study of electrosorbed 2- and 4-mercaptopyridines and their application as corrosion inhibitors a. (n.d.). Retrieved January 25, 2026, from [Link]

-

Complex Surface Chemistry of 4-Mercaptopyridine Self-Assembled Monolayers on Au(111) - CONICET. (2012, April 12). Retrieved January 25, 2026, from [Link]

-

4-Mercaptopyridine Modified Fiber Optic Plasmonic Sensor for Sub-nM Mercury (II) Detection. (2020, November 4). Retrieved January 25, 2026, from [Link]

-

Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. (n.d.). Retrieved January 25, 2026, from [Link]

-

Synthesis Of Some New Purine And Mercaptopurine Analogues As Antimetabolites. (2014, May 30). Retrieved January 25, 2026, from [Link]

-

Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II) | Bentham Science. (n.d.). Retrieved January 25, 2026, from [Link]

-

Drug Release and Nanodroplet Formation from Amorphous Solid Dispersions: Insight into the Roles of Drug Physicochemical Properties and Polymer Selection | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

What is the mechanism of Mercaptopurine? - Patsnap Synapse. (2024, July 17). Retrieved January 25, 2026, from [Link]

-

Density functional theory study of the corrosion inhibition performance of 6-mercaptopurine and 6-thioguanine expired drugs toward the aluminium (111) surface - NIH. (2023, October 4). Retrieved January 25, 2026, from [Link]

-

Amorphization of Drugs for Transdermal Delivery-a Recent Update - MDPI. (2022, May 3). Retrieved January 25, 2026, from [Link]

-

Enzyme Sensing Using 2-Mercaptopyridine-Carbonitrile Reporters and Surface-Enhanced Raman Scattering | ACS Omega - ACS Publications. (2022, February 9). Retrieved January 25, 2026, from [Link]

-

SERS Titration of 4-Mercaptopyridine Self-Assembled Monolayers at Aqueous Buffer/Gold Interfaces | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 25, 2026, from [Link]

-

Complex Surface Chemistry of 4-Mercaptopyridine Self-Assembled Monolayers on Au(111) | Langmuir - ACS Publications. (2012, April 12). Retrieved January 25, 2026, from [Link]

-

Pyridine-, Imidazopyridine-, and Pyrimidine-based Corrosion Inhibitors - Taylor & Francis eBooks. (n.d.). Retrieved January 25, 2026, from [Link]

-

Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC - NIH. (2021, May 15). Retrieved January 25, 2026, from [Link]

-

Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - NIH. (2022, August 2). Retrieved January 25, 2026, from [Link]

Sources

- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 6. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cancerresearchuk.org [cancerresearchuk.org]

- 8. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 9. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro effect of Pt and Pd mercaptopyridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111) [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. d-nb.info [d-nb.info]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of tert-Butyl (4-mercaptopyridin-3-yl)carbamate

Executive Summary

Tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique trifunctional architecture, comprising a pyridine ring, a mercaptan group, and a Boc-protected amine, provides a versatile platform for synthesizing complex molecular scaffolds. Understanding the distinct reactivity of its electrophilic and nucleophilic centers is paramount for its strategic deployment in synthetic chemistry. This guide provides an in-depth analysis of the molecule's electronic landscape, delineates its primary reactive sites, and offers practical, field-proven protocols for its chemical manipulation. We will explore the causality behind its reactivity, grounded in established chemical principles, to empower researchers in leveraging this valuable building block for novel therapeutic discovery.

Molecular Structure and Electronic Properties

The reactivity of tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a direct consequence of the interplay between its three core functional groups. A foundational understanding of their individual electronic contributions is essential.

Figure 1: Chemical Structure of the Topic Compound.

-

Pyridine Ring : As a heteroaromatic system, the nitrogen atom's electronegativity renders the pyridine ring electron-deficient compared to benzene. This inherent property makes the ring carbons susceptible to nucleophilic attack and generally resistant to electrophilic aromatic substitution.[1][2] Electrophilic attack, when forced, preferentially occurs at the C3 (meta) position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates.[1]

-

Mercapto Group (-SH) : The thiol group is the most prominent nucleophilic center in the molecule. It exists in equilibrium with its conjugate base, the thiolate anion (-S⁻), which is a significantly more potent nucleophile.[3][4] The acidity of the thiol is a critical parameter governing its nucleophilicity.

-

Tert-Butoxycarbonyl (Boc) Protected Amine (-NHBoc) : The Boc group serves a dual purpose. Primarily, it is a protecting group that prevents the amine from undergoing unwanted reactions.[5] The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, drastically reducing the amine's nucleophilicity and basicity.[6] This electronic delocalization also influences the pyridine ring, though its effect is modulated by the competing resonance with the carbonyl.

Analysis of Nucleophilic Sites

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond. This molecule possesses several potential nucleophilic centers, but their reactivity varies dramatically.

The Thiolate Anion: The Predominant Nucleophile

Under basic or even neutral aqueous conditions, the thiol group can deprotonate to form a thiolate anion. This anion is the most powerful and synthetically useful nucleophilic site on the molecule.

-

Causality of Reactivity : The thiolate's high nucleophilicity stems from several factors. The sulfur atom is large and polarizable, making it a "soft" nucleophile according to Hard and Soft Acid-Base (HSAB) theory.[3] This softness allows for favorable orbital overlap with a wide range of soft electrophiles, such as alkyl halides and Michael acceptors. Furthermore, the negative charge is localized on the sulfur, making it highly available for reaction.

-

Governing Factors : The extent of thiol deprotonation, and thus the concentration of the highly reactive thiolate, is governed by the pH of the medium and the pKa of the thiol. The pKa of the related 4-mercaptopyridine is approximately 8.86.[7][8] The presence of the adjacent amino-carbamate group may slightly alter this value, but it provides a reliable estimate for experimental design. At a pH above 9, the thiol will be predominantly in its highly nucleophilic thiolate form.

Common reactions exploiting this site include:

-

S-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to form thioethers.

-

Michael Addition : Conjugate addition to α,β-unsaturated carbonyl compounds.

-

Thiol-Disulfide Exchange : Reaction with disulfides to form new disulfide bonds, a cornerstone of bioconjugation chemistry.[9][10][11]

The Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character. It can react with strong electrophiles, primarily protons (acting as a base) and alkylating agents.

-

Causality of Reactivity : In the hierarchy of nucleophilicity within this molecule, the pyridine nitrogen is significantly weaker than the thiolate anion. Under basic conditions where the thiolate is present, electrophiles will overwhelmingly react at the sulfur. However, under acidic conditions where the thiol is protonated and unreactive, the pyridine nitrogen can be targeted. Its reaction with an electrophile leads to the formation of a positively charged pyridinium salt.

The Carbamate and Amine Nitrogens

The nitrogen atom of the Boc-protected amine is a very poor nucleophile. The resonance delocalization of its lone pair into the carbonyl oxygen significantly reduces its electron-donating ability.[6] This is the fundamental principle of the Boc protecting group: to render the amine non-nucleophilic until its removal is desired.[5]

Analysis of Electrophilic Sites

Electrophiles are electron-deficient species that accept an electron pair. The primary electrophilic character of this molecule resides in the carbon atoms of the electron-deficient pyridine ring and the carbamate carbonyl.

Pyridine Ring Carbons

The electron-withdrawing nature of the ring nitrogen makes the carbon atoms, particularly at the C2 and C6 positions (ortho to the nitrogen), electrophilic and susceptible to attack by strong nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions.[2]

-

Causality of Reactivity : The stability of the intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack dictates the regioselectivity. Attack at C2 or C6 allows the negative charge to be delocalized onto the electronegative ring nitrogen, which is a highly stabilizing interaction. The presence of a good leaving group is typically required for a successful SNAr reaction. While this molecule does not have an innate leaving group on the ring, its inherent electrophilicity is a key feature. Direct C-H functionalization with certain nucleophiles under specific catalytic conditions is also a possibility.[12][13]

The Carbamate Carbonyl Carbon

The carbonyl carbon of the Boc group is inherently electrophilic due to the polarization of the C=O bond. While it can be attacked by strong nucleophiles, the carbamate linkage is generally stable under neutral and basic conditions. Its most significant electrophilic reaction is the mechanism of its own removal.

-

Causality of Reactivity : Under strong acidic conditions (e.g., trifluoroacetic acid, TFA), the carbonyl oxygen is protonated. This protonation makes the carbonyl carbon significantly more electrophilic. The carbamate then collapses, typically through the formation of a stable tert-butyl cation and carbamic acid, which decarboxylates to liberate the free amine. This deprotection strategy unmasks a new nucleophilic site (the 3-amino group) for subsequent synthetic steps.

Summary of Reactive Sites

The molecule's reactivity can be strategically controlled by adjusting reaction conditions, particularly pH.

Caption: A conceptual map of the primary reactive centers.

| Site | Type | Relative Reactivity | Optimal Conditions for Reaction |

| Thiol Sulfur (-S⁻) | Nucleophilic | Very High | Basic (pH > 9) |

| Pyridine Nitrogen | Nucleophilic | Moderate | Acidic (for protonation) or Anhydrous with strong electrophiles |

| Pyridine C2/C6 | Electrophilic | Moderate | Presence of a strong nucleophile |

| Carbamate Carbonyl | Electrophilic | Low (High when protonated) | Strongly Acidic (e.g., TFA) for deprotection |

| Amine Nitrogen | Nucleophilic | Very Low (Protected) | Not reactive until Boc group is removed |

Experimental Protocols

The following protocols are designed to be self-validating systems for probing the key reactive sites of tert-Butyl (4-mercaptopyridin-3-yl)carbamate.

Protocol: Probing Nucleophilicity via S-Alkylation

This experiment confirms the superior nucleophilicity of the thiol group. The successful formation of the thioether product can be easily monitored by TLC and confirmed by NMR and MS.

Objective : To perform a selective S-alkylation, demonstrating the thiol as the primary nucleophilic site.

Methodology :

-

To a stirred solution of tert-Butyl (4-mercaptopyridin-3-yl)carbamate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF, 10 mL/mmol), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir the resulting suspension for 15-20 minutes to facilitate the formation of the thiolate anion.

-

Add the electrophile, for example, benzyl bromide (1.1 eq), dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel.

Causality : The use of a mild base like K₂CO₃ is sufficient to deprotonate the thiol (pKa ~8.9) but not strong enough to deprotonate other sites or promote side reactions. The thiolate formed reacts rapidly with the soft electrophile (benzyl bromide), validating its role as the dominant nucleophile.

Caption: Workflow for selective S-alkylation.

Protocol: Unmasking a Nucleophile via Boc-Deprotection

This procedure demonstrates the lability of the Boc group under acidic conditions, which unmasks the amine functionality for subsequent reactions.

Objective : To remove the Boc protecting group and generate the corresponding 3-amino-4-mercaptopyridine derivative.

Methodology :

-

Dissolve tert-Butyl (4-mercaptopyridin-3-yl)carbamate (1.0 eq) in a minimal amount of Dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add Trifluoroacetic Acid (TFA, 10-20 eq) dropwise. The reaction is often accompanied by gas (isobutylene) evolution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue, the TFA salt of the product, can be used directly or neutralized by careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with an organic solvent.

Causality : TFA is a strong acid that protonates the carbamate carbonyl, initiating the cleavage of the tert-butyl group as a stable carbocation. This protocol is a standard and reliable method for Boc deprotection, showcasing the chemical switch that transforms a non-nucleophilic site into a reactive one.[5]

Conclusion and Future Outlook

Tert-Butyl (4-mercaptopyridin-3-yl)carbamate presents a well-defined and predictable reactivity profile, making it a highly valuable tool for chemical biologists and medicinal chemists. Its reactivity is dominated by the soft, highly potent nucleophilicity of the thiolate anion, which can be selectively targeted under mild basic conditions. Conversely, the electrophilic sites on the pyridine ring and the acid-labile nature of the Boc protecting group provide orthogonal handles for molecular elaboration. By carefully selecting reaction conditions, researchers can precisely control which site engages in a chemical transformation, enabling the streamlined synthesis of complex, biologically active molecules. Future work will likely focus on expanding the utility of this scaffold in covalent inhibitor design and targeted protein modification.

References

-

[Journal] Elshaarawy, R. F. M., & Janiak, C. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1413. Available at: [Link]

-

[Online] ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Available at: [Link]

-

[Journal] The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Publishing. Available at: [Link]

-

[Journal] Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]

-

[Online] Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. Available at: [Link]

-

[Journal] Carter, P. J., et al. (2020). Adding to the Family of Copper Complexes Featuring Borohydride Ligands Based on 2-Mercaptopyridyl Units. Inorganics, 8(11), 62. Available at: [Link]

-

[Journal] Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(28), 10831–10837. Available at: [Link]

-

[Journal] Wilson, J. W., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of Medicinal Chemistry, 58(24), 9502–9512. Available at: [Link]

-

[Online] ResearchGate. Selective functionalization of pyridine‐activated amines over carbamate.... ResearchGate. Available at: [Link]

-

[Online] PubChem. tert-Butyl (3-formylpyridin-4-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

[Video] The Organic Chemistry Tutor. (2017). Electrophilic substitution reactions - pyridine. YouTube. Available at: [Link]

-

[Online] PubChem. 4-Mercaptopyridine. National Center for Biotechnology Information. Available at: [Link]

-

[Journal] Tars, K., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Pharmaceuticals, 14(3), 235. Available at: [Link]

-

[Video] Khan Academy. Identifying nucleophilic and electrophilic centers. Khan Academy. Available at: [Link]

-

[Online] ResearchGate. Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. ResearchGate. Available at: [Link]

-

[Online] ResearchGate. An Application of Borane As a Protecting Group for Pyridine. ResearchGate. Available at: [Link]

-

[Online] ResearchGate. Thiol-disulfide exchange. A and B. A simplified model shows the.... ResearchGate. Available at: [Link]

-

[Journal] The Royal Society of Chemistry. Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. RSC Publishing. Available at: [Link]

-

[Online] Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Available at: [Link]

-

[Journal] Clawson, G. A. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Toxicology Mechanisms and Methods, 25(8), 571-596. Available at: [Link]

-

[Journal] Siddiqui, N., et al. (2011). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Der Pharma Chemica, 3(4), 38-46. Available at: [Link]

-

[Journal] Basu, B., et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(5), 1917–1920. Available at: [Link]

-

[Online] ResearchGate. Thiol-disulfide exchange. (a) Functionalizing compounds with a.... ResearchGate. Available at: [Link]

-

[Journal] Li, P., et al. (2013). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 18(1), 895-907. Available at: [Link]

- [Patent] Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

[Journal] Journal of Nuclear Medicine. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. JNM. Available at: [Link]

-

[Online] ChemistryViews. Selective C-4 Alkylation of Pyridines. ChemistryViews. Available at: [Link]

-

[Online] Master Organic Chemistry. Nucleophiles and Electrophiles. Master Organic Chemistry. Available at: [Link]

-

[Online] ResearchGate. Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ResearchGate. Available at: [Link]

-

[Journal] Organic Chemistry Research. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research. Available at: [Link]

-

[Online] Chemistry LibreTexts. 7.1 Nucleophiles and Electrophiles. Chemistry LibreTexts. Available at: [Link]

-

[Video] All 'Bout Chemistry. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]

-

[PDF] University of Babylon. Pyridines. Available at: [Link]

-

[Journal] The Royal Society of Chemistry. On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. Available at: [Link]

-

[Online] ChemBK. 4-Mercaptopyridine. ChemBK. Available at: [Link]

-

[Video] OCer. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Available at: [Link]

-

[Journal] Chemical Science. Radical chain monoalkylation of pyridines. RSC Publishing. Available at: [Link]

-

[Online] Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

Sources

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. 4-Mercaptopyridine | 4556-23-4 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistryviews.org [chemistryviews.org]

Methodological & Application

Application Note & Protocol: Facile and High-Fidelity Boc Deprotection of tert-Butyl (4-mercaptopyridin-3-yl)carbamate

Introduction: Strategic Amine Unmasking in Heterocyclic Scaffolds

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of chemical conditions and its facile, clean removal under acidic treatment.[1] This protecting group is instrumental in multi-step syntheses, particularly in peptide and pharmaceutical chemistry, where precise control over reactive amine functionalities is paramount.[1]

This document provides a detailed protocol and technical guide for the deprotection of tert-Butyl (4-mercaptopyridin-3-yl)carbamate to yield 3-amino-4-mercaptopyridine. This target molecule is a valuable heterocyclic building block, integrating both a nucleophilic thiol and an amino group on a pyridine core, making it a versatile precursor for the synthesis of complex pharmaceutical agents and functional materials.

The primary challenge in this specific transformation lies in the inherent nucleophilicity of the mercapto (-SH) group. During the acid-mediated cleavage of the Boc group, a reactive tert-butyl cation is generated.[2][3] This cation can irreversibly alkylate the sulfur atom, leading to the formation of an undesired S-tert-butylated byproduct. Therefore, the protocol must be optimized to ensure quantitative removal of the Boc group while completely suppressing this side reaction through the strategic use of cation scavengers.

The Chemistry of Acid-Labile Deprotection

The cleavage of a Boc-protected amine is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[3][4][5] The mechanism proceeds through a well-understood pathway:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, activating the carbamate for cleavage.[6]

-

C-O Bond Cleavage: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine.[6]

-

Amine Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, typically forming a TFA salt.[6]

The critical side reaction stems from the liberated tert-butyl cation, an electrophile that readily reacts with available nucleophiles.[2] The thiol group on the pyridine ring is a potent nucleophile, making it highly susceptible to this S-alkylation. To mitigate this, a "scavenger" is added to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate's functional groups, effectively trapping the cation and preventing byproduct formation.[2][7] For sulfur-containing compounds, thioanisole is a highly effective and commonly used scavenger.[8]

Experimental Workflow Overview

The following diagram outlines the complete workflow for the Boc deprotection, from the initial reaction setup to the isolation of the final product.

Caption: Workflow for Boc deprotection of the target molecule.

Detailed Protocol: Boc Deprotection with TFA

This protocol is optimized for a 0.5 mmol scale reaction. Reagents and volumes can be scaled proportionally.

4.1. Materials and Reagents

| Reagent | Role | Supplier Example | Grade |

| tert-Butyl (4-mercaptopyridin-3-yl)carbamate | Starting Material | N/A | >95% Purity |

| Dichloromethane (DCM) | Solvent | Sigma-Aldrich | Anhydrous, >99.8% |

| Trifluoroacetic Acid (TFA) | Deprotection Reagent | Sigma-Aldrich | Reagent Grade, >99% |

| Thioanisole | Cation Scavenger | Sigma-Aldrich | ReagentPlus®, 99% |

| Diethyl Ether (Et₂O) | Trituration Solvent | Fisher Scientific | ACS Grade, Anhydrous |

4.2. Safety Precautions

-

Trifluoroacetic Acid (TFA) is highly corrosive and volatile. Handle it exclusively within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber or laminate).

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

-

The reaction generates carbon dioxide gas; ensure the reaction vessel is not a closed system to prevent pressure buildup.[3]

4.3. Step-by-Step Procedure

-

Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-Butyl (4-mercaptopyridin-3-yl)carbamate (0.5 mmol, 1.0 equiv).

-

Dissolution: Add anhydrous dichloromethane (5 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

-

Scavenger Addition: Add thioanisole (2.5 mmol, 5.0 equiv) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes until the internal temperature reaches 0°C.

-

Deprotection: Slowly, add trifluoroacetic acid (5 mL, ~50% v/v solution) dropwise to the stirring mixture over 5 minutes.[9] A slight exotherm may be observed.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[10][11] A typical TLC system would be 10% Methanol in DCM. The product amine salt will have a much lower Rf value than the Boc-protected starting material.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the DCM and TFA.

-

To the resulting oil or semi-solid, add cold diethyl ether (~15-20 mL). The product, as a TFA salt, is typically insoluble in ether and should precipitate.

-

Stir the suspension vigorously for 15-20 minutes to break up any clumps and ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration, washing the solid with two small portions of cold diethyl ether (2 x 5 mL) to remove residual scavenger and any soluble impurities.

-

Dry the isolated solid under high vacuum for several hours to yield the 3-amino-4-mercaptopyridine as its trifluoroacetate salt. The product is typically used in the next step without further purification.

-

Key Parameters and Expected Outcomes

| Parameter | Recommended Condition | Rationale |

| Solvent | Dichloromethane (DCM), Anhydrous | Excellent solubility for the substrate and inert under acidic conditions. |

| Acid | Trifluoroacetic Acid (TFA) | Strong acid that provides rapid and clean cleavage of the Boc group.[1] |

| Acid Concentration | ~20-50% TFA in DCM | A balance between reaction speed and moderation. 100% TFA can sometimes be less effective.[9] |

| Scavenger | Thioanisole (5 equivalents) | Highly effective at trapping the tert-butyl cation, preventing S-alkylation of the thiol. |

| Temperature | 0°C to Room Temperature | Initial cooling helps control any exotherm, while room temperature ensures the reaction goes to completion. |

| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection; should be confirmed by reaction monitoring. |

| Typical Yield | >90% (as crude TFA salt) | The reaction is generally high-yielding and clean when a scavenger is used. |

Troubleshooting Guide

-

Incomplete Reaction: If monitoring shows significant starting material remaining after 2 hours, an additional portion of TFA can be added, or the reaction time can be extended. Ensure reagents, especially the solvent, are anhydrous, as water can slow the reaction.[12]

-

Presence of S-tert-butylated Byproduct: This indicates insufficient scavenging of the tert-butyl cation. Ensure the correct stoichiometry of the scavenger was used. In subsequent runs, the amount of scavenger can be increased.

-